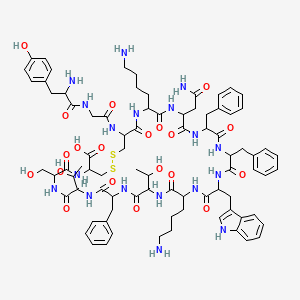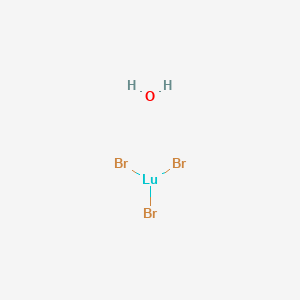
Lutetium(III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium(III) bromide hydrate is a crystalline compound composed of one lutetium atom and three bromine atoms, with water molecules incorporated into its structure. It appears as a white powder at room temperature and is hygroscopic, meaning it readily absorbs moisture from the air . This compound is part of the lanthanide series and is known for its unique chemical properties.
Vorbereitungsmethoden
Lutetium(III) bromide hydrate can be synthesized through several methods. One common approach involves dissolving lutetium(III) oxide or lutetium carbonate in hydrobromic acid. This reaction produces this compound, but the compound cannot be dehydrated without partial hydrolysis . Another method involves the direct reaction of lutetium metal with bromine gas, forming anhydrous lutetium(III) bromide, which can then be hydrated .
Analyse Chemischer Reaktionen
Lutetium(III) bromide hydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to lutetium metal using strong reducing agents.
Substitution: Lutetium(III) bromide can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Lutetium(III) bromide hydrate has several scientific research applications:
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds are explored for their therapeutic applications, including targeted radiotherapy for cancer treatment.
Industry: This compound is used in the production of specialty glasses, ceramics, and phosphors.
Wirkmechanismus
The mechanism of action of lutetium(III) bromide hydrate involves its interaction with molecular targets and pathways in various applications. In medical diagnostics, the compound’s high atomic number and density make it an effective contrast agent for imaging techniques. In targeted radiotherapy, lutetium-based compounds deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue .
Vergleich Mit ähnlichen Verbindungen
Lutetium(III) bromide hydrate can be compared to other lutetium halides, such as lutetium(III) chloride and lutetium(III) iodide. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and applications. Other similar compounds include:
Lutetium(III) fluoride: Used in the production of laser crystals and specialty glasses.
Lutetium(III) chloride: Employed in various chemical syntheses and as a catalyst.
Lutetium(III) iodide: Utilized in high-temperature applications and as a reagent in organic synthesis.
Eigenschaften
Molekularformel |
Br3H2LuO |
|---|---|
Molekulargewicht |
432.69 g/mol |
IUPAC-Name |
tribromolutetium;hydrate |
InChI |
InChI=1S/3BrH.Lu.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
CLKQGYYGMMYHJS-UHFFFAOYSA-K |
Kanonische SMILES |
O.Br[Lu](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
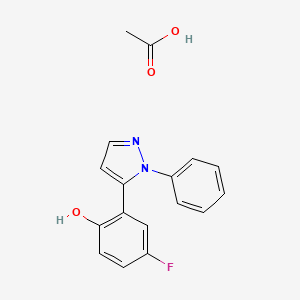

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)

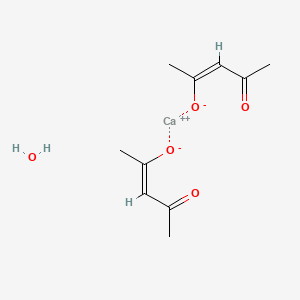
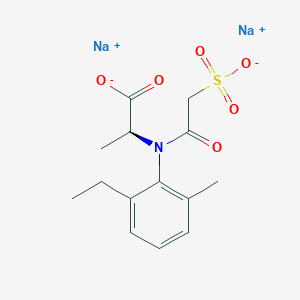
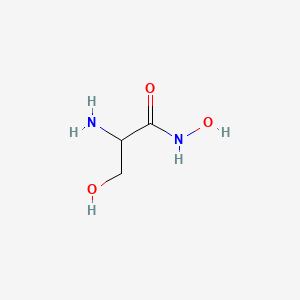
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)

